
7-Methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)-2H-1-benzopyran-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)-2H-chromen-5-ol is a chemical compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This compound is characterized by its unique structure, which includes a chromen backbone with methoxy and methyl substituents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)-2H-chromen-5-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylchromen and 4-methylpent-3-en-1-ol.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.
Purification: After the reaction, the product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 7-Methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)-2H-chromen-5-ol may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring and optimizing the production process.
化学反応の分析
Types of Reactions
7-Methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)-2H-chromen-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
科学的研究の応用
7-Methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)-2H-chromen-5-ol has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in treating certain diseases or conditions.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 7-Methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)-2H-chromen-5-ol involves its interaction with specific molecular targets and pathways. For example:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating electrons or hydrogen atoms.
Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Antimicrobial Activity: The compound can disrupt microbial cell membranes or interfere with essential metabolic processes, leading to microbial inhibition.
類似化合物との比較
Similar Compounds
- 5-Methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)-7-pentyl-2H-chromene
- 6-Methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)-2H-chromen-5-ol
Comparison
Compared to similar compounds, 7-Methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)-2H-chromen-5-ol is unique due to its specific substitution pattern on the chromen backbone. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
89462-14-6 |
|---|---|
分子式 |
C17H22O3 |
分子量 |
274.35 g/mol |
IUPAC名 |
7-methoxy-2-methyl-2-(4-methylpent-3-enyl)chromen-5-ol |
InChI |
InChI=1S/C17H22O3/c1-12(2)6-5-8-17(3)9-7-14-15(18)10-13(19-4)11-16(14)20-17/h6-7,9-11,18H,5,8H2,1-4H3 |
InChIキー |
RBUHZIHYZIMEHC-UHFFFAOYSA-N |
正規SMILES |
CC(=CCCC1(C=CC2=C(C=C(C=C2O1)OC)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


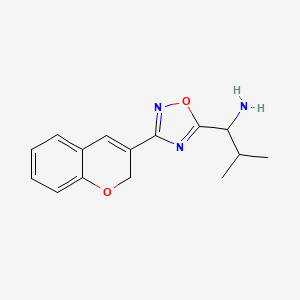


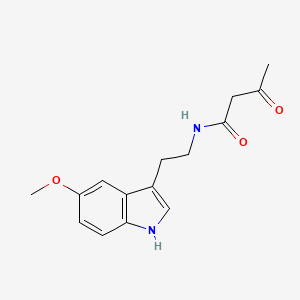

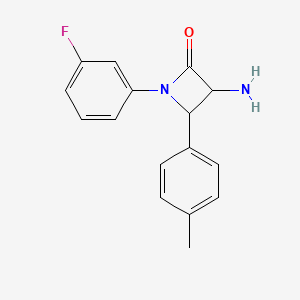
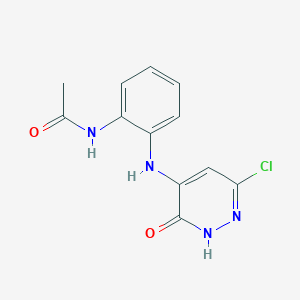


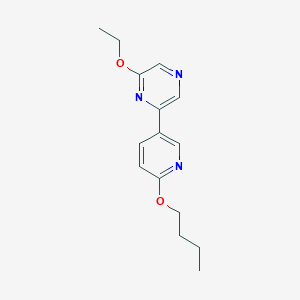


![Benzyl 6-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B11846316.png)

